molecular formula C18H27FN2 B5665292 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B5665292
M. Wt: 290.4 g/mol
InChI Key: LMKHMHFWSATOFO-UHFFFAOYSA-N
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Description

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a piperazine ring substituted with a 4-ethylcyclohexyl group and a 4-fluorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 1-(4-ethylcyclohexyl)piperazine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the efficiency and yield of the compound, making it more feasible for large-scale production.

Chemical Reactions Analysis

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or halides.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies to investigate its potential biological activities, such as antimicrobial, antifungal, or antiviral properties.

    Medicine: The compound can be explored for its potential therapeutic effects, including its use as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-methylcyclohexyl)-4-(4-fluorophenyl)piperazine: This compound has a similar structure but with a methyl group instead of an ethyl group on the cyclohexyl ring. The difference in the alkyl group may affect its chemical and biological properties.

    1-(4-ethylcyclohexyl)-4-(4-chlorophenyl)piperazine: This compound features a chlorine atom instead of a fluorine atom on the phenyl ring. The substitution of different halogens can influence the compound’s reactivity and interactions with biological targets.

    1-(4-ethylcyclohexyl)-4-(4-bromophenyl)piperazine: Similar to the previous compound, this one has a bromine atom on the phenyl ring. The larger size and different electronic properties of bromine compared to fluorine can result in distinct chemical behaviors.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2/c1-2-15-3-7-17(8-4-15)20-11-13-21(14-12-20)18-9-5-16(19)6-10-18/h5-6,9-10,15,17H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKHMHFWSATOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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